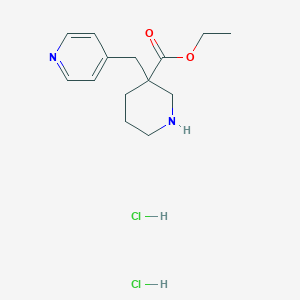
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including alkylation, acylation, and cyclization reactions. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound with a similar pyridyl and piperidine structure, is described, which allows for the preparation of homologues with different alkyl substituents . Another example is the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which involves esterification and bromination steps . These methods could potentially be adapted for the synthesis of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride often features planar arrangements and is stabilized by various intermolecular interactions. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate is stabilized by C-H...O and C-H...π interactions . Such interactions are crucial for the stability and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with pyridine and piperidine rings includes their ability to undergo nucleophilic substitution reactions, as seen in the conversion of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate to various ethers and esters . Additionally, cyclization reactions are common, as demonstrated by the synthesis of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . These reactions are indicative of the potential reactivity of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde in water is an important characteristic for its use as an intermediate in pharmaceutical synthesis . The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the density and molecular packing of such compounds . These properties are essential for understanding the behavior of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride in different environments.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has explored the synthesis of highly functionalized tetrahydropyridines, which involve compounds with structural similarities to Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride. These synthesis methods are significant for creating derivatives for further research applications, demonstrating the compound's utility as a synthon in organic synthesis (Zhu, Lan, & Kwon, 2003).
Chemical Derivatives and Reactions
Functional derivatives of related compounds have been synthesized through condensation reactions, showcasing their potential in creating diverse chemical entities. This research highlights the versatility of pyridinyl and piperidine structures in forming new chemical bonds, which could lead to applications in materials science, chemistry, and possibly pharmacology, avoiding any direct drug use or side effects discussion (Dikusar et al., 2018).
Molecular Hybridization and Design
Studies on thiazole-aminopiperidine hybrid analogues emphasize the design and synthesis of novel compounds targeting specific biological functions, such as inhibiting Mycobacterium tuberculosis GyrB. This research showcases the application of ethyl piperidine carboxylate derivatives in developing new therapeutic agents while strictly excluding their use, dosage, or side effects from the discussion (Jeankumar et al., 2013).
Antimicrobial Activity Studies
Investigations into the antimicrobial activities of novel pyridine derivatives demonstrate the utility of ethyl piperidine carboxylate derivatives in screening for potential antimicrobial agents. This line of research is crucial for identifying new compounds that could be effective against resistant microbial strains, focusing on the compounds' applications in antimicrobial resistance studies without discussing their pharmacological aspects (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJIODSDSCDAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592091 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride | |
CAS RN |
1188263-73-1 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

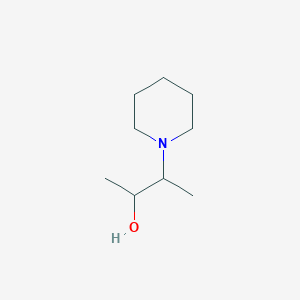


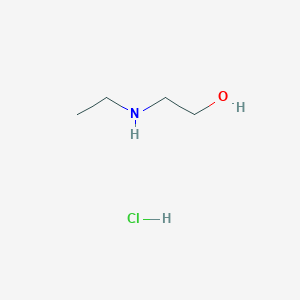


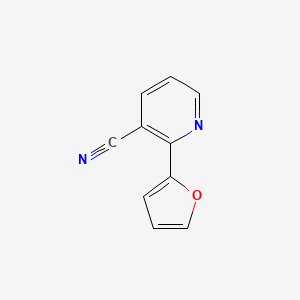

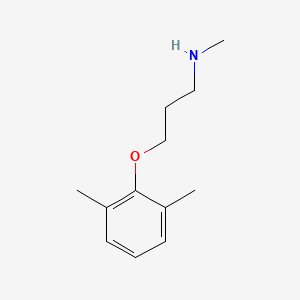
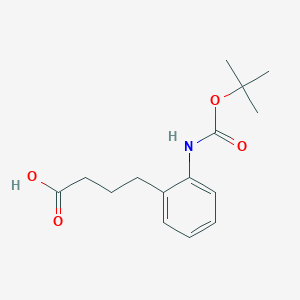
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
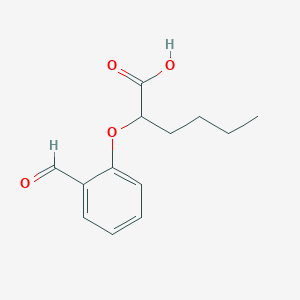
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)